molecular formula C9H15N3O2 B5475758 3-(4-Methylpiperazin-1-yl)pyrrolidine-2,5-dione

3-(4-Methylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B5475758
M. Wt: 197.23 g/mol
InChI Key: OZROCRXWRBNMDI-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring substituted with a 4-methylpiperazine groupThe pyrrolidine ring is a versatile scaffold that is widely used in the development of biologically active compounds .

Preparation Methods

The synthesis of 3-(4-Methylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-methylpiperazine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield piperazine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(4-Methylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine group can be replaced with other nucleophiles under suitable conditions. Common reagents and conditions for these reactions include the use of solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may bind to neuronal voltage-sensitive sodium channels, influencing their activity and thereby exerting anticonvulsant effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-11-2-4-12(5-3-11)7-6-8(13)10-9(7)14/h7H,2-6H2,1H3,(H,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZROCRXWRBNMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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